KM11060

CFTR corrector potency F508del trafficking sildenafil analog

KM11060 (CAS 774549-97-2) is a synthetic small-molecule corrector of the F508del-CFTR trafficking defect. It is a structural analog of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil, discovered during a high-throughput screen of 42,000 compounds.

Molecular Formula C19H17Cl2N3O2S
Molecular Weight 422.3 g/mol
CAS No. 774549-97-2
Cat. No. B1673669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKM11060
CAS774549-97-2
SynonymsKM11060;  KM-11060;  KM 11060.
Molecular FormulaC19H17Cl2N3O2S
Molecular Weight422.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H17Cl2N3O2S/c20-14-1-4-16(5-2-14)27(25,26)24-11-9-23(10-12-24)19-7-8-22-18-13-15(21)3-6-17(18)19/h1-8,13H,9-12H2
InChIKeyGIEHIZKCIZLXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KM11060 (CAS 774549-97-2): Technical Baseline for F508del-CFTR Corrector Procurement


KM11060 (CAS 774549-97-2) is a synthetic small-molecule corrector of the F508del-CFTR trafficking defect [1]. It is a structural analog of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil, discovered during a high-throughput screen of 42,000 compounds [2]. The compound functions as a pharmacological chaperone, partially restoring the trafficking and maturation of the misfolded F508del-CFTR protein to the plasma membrane in vitro and ex vivo [1].

Why KM11060 Cannot Be Interchanged with Other CFTR Correctors or PDE5 Inhibitors


KM11060 demonstrates a unique polypharmacology and efficacy profile that cannot be replicated by its parent compound sildenafil or other PDE5 inhibitors [1]. While it shares a core chemical scaffold with sildenafil, KM11060's distinct sulfonyl piperazine modification confers >10-fold higher potency in correcting F508del-CFTR trafficking [1]. Furthermore, unlike the CFTR-selective corrector 5a, KM11060 is a substrate for the P-glycoprotein (P-gp) drug efflux pump, a property that reduces its CFTR rescue efficiency by 5-fold when P-gp is expressed, an important consideration for experimental design in P-gp-expressing systems [2]. These specific differences in potency, target engagement, and ADME characteristics mean that KM11060 cannot be assumed interchangeable with either its chemical relatives or other corrector classes without substantial experimental validation.

KM11060 (CAS 774549-97-2): Quantitative Differentiation from Comparator Compounds


KM11060 vs. Sildenafil: A 10x Improvement in F508del-CFTR Correction Potency

In direct head-to-head comparisons, KM11060 exhibits significantly greater efficacy than its parent compound sildenafil in correcting the F508del-CFTR trafficking defect. While sildenafil was identified as a weak corrector in a high-throughput screen, the structural modification in KM11060 (7-chloro-4-{4-[(4-chlorophenyl)sulfonyl]piperazino}quinoline) resulted in a 'surprisingly potent' compound with over an order of magnitude improvement in activity [1]. The assay revealed that KM11060 achieves correction at concentrations as low as 10 nM, whereas sildenafil and other initial hits like forskolin and genistein are ineffective at comparable concentrations .

CFTR corrector potency F508del trafficking sildenafil analog

KM11060 Efficacy Window: Dual Condition Protocol (10 nM, 24 h vs. 10 µM, 2 h)

KM11060 provides an experimentally versatile window of efficacy. It significantly corrects F508del-CFTR trafficking under two distinct treatment conditions: a low-concentration, long-duration regimen (10 nM for 24 hours) and a high-concentration, short-duration regimen (10 µM for 2 hours) [1]. Both protocols result in a similar magnitude of partial functional rescue. This contrasts with some CFTR correctors which may require extended pre-incubation periods or are only effective within a narrow concentration range.

CFTR corrector assay protocol dose-response

KM11060 P-gp Substrate Liability: 5-Fold Reduction in Rescue Efficiency Compared to CFTR-Selective Corrector 5a

KM11060 is a substrate for the P-glycoprotein (P-gp) efflux pump, a characteristic that differentiates it from other CFTR correctors like compound 5a (4,5,7-trimethyl-N-phenylquinolin-2-amine) [1]. This property has a direct, quantifiable consequence on its efficacy. In cells engineered to express wild-type P-gp, the effectiveness of KM11060 in rescuing CFTR was reduced by approximately 5-fold. In contrast, corrector 5a did not stimulate P-gp ATPase activity and its rescue efficacy was unaffected by P-gp expression [1].

P-glycoprotein substrate CFTR corrector drug efflux bioavailability

KM11060 Sourcing Differentiation: Batch-to-Batch Consistency with 99.91% Purity by HPLC

While many vendors offer KM11060 at ≥98% purity, sourcing from suppliers providing validated batches with specified higher purity can significantly impact experimental reproducibility. For instance, Selleck Chemicals provides batch-specific analytical data confirming 99.91% purity by HPLC, along with NMR structural verification . This level of purity and documentation is crucial for minimizing variability in sensitive cell-based assays.

compound purity HPLC reproducibility quality control

KM11060 In Vivo Pharmacodynamic Activity: Prevention of LPS-Induced Thrombocytopenia in F508del Mice

The functional correction of CFTR by KM11060 has been validated in an in vivo model of inflammation. In F508del mice challenged with lipopolysaccharide (LPS), treatment with KM11060 prevented the development of thrombocytopenia and significantly reduced markers of lung inflammation, including bronchoalveolar lavage (BAL) neutrophils, protein levels, and MIP-2 levels [1]. This contrasts with the untreated F508del group which exhibited significant LPS-induced pathology.

in vivo efficacy inflammation F508del mouse model thrombocytopenia

Recommended Research Applications for KM11060 Based on Quantitative Evidence


High-Sensitivity F508del-CFTR Trafficking Assays (Low nM Range)

KM11060 is optimal for long-term (≥24 h) cell culture experiments designed to study the correction of F508del-CFTR trafficking and processing at nanomolar concentrations. Its ability to elicit a response at 10 nM makes it suitable for assays where minimizing solvent (DMSO) concentration and off-target effects (e.g., PDE5 inhibition) is paramount [1]. This application is directly supported by evidence showing significant maturation of F508del-CFTR with 10 nM KM11060 for 24 h [1].

Acute Functional Rescue of CFTR in Epithelial Models

For experiments requiring rapid onset of correction, such as short-term electrophysiology studies (Ussing chamber, patch-clamp) on primary human airway epithelial cells or intestinal organoids, the 10 µM for 2 h protocol is recommended. This allows for functional assessment of rescued CFTR channels without the need for extended pre-incubation periods [1]. This application is supported by the evidence demonstrating a significant increase in functional CFTR at the plasma membrane after just 2 hours of treatment [1].

Studying CFTR-P-gp Interactions and Drug Efflux Modulation

KM11060 is a valuable tool for investigating the interplay between CFTR rescue and drug efflux pumps. Its validated role as a P-gp substrate, which reduces its rescue efficacy by 5-fold [2], makes it an ideal compound for studying the impact of P-gp on corrector bioavailability and function in relevant tissues (e.g., intestinal epithelium). Researchers can use KM11060 in combination with P-gp inhibitors (e.g., verapamil, tariquidar) to demonstrate the functional consequence of efflux pump activity on CFTR pharmacotherapy. This is directly derived from the evidence that P-gp expression significantly attenuates KM11060's activity [2].

In Vivo Validation of CFTR Correction in Murine Inflammation Models

KM11060 has demonstrated in vivo efficacy in the F508del mouse model of LPS-induced acute lung inflammation, preventing thrombocytopenia and reducing inflammatory markers [3]. This evidence supports its use as a positive control or mechanistic probe in future in vivo studies exploring the link between CFTR function, platelet biology, and innate immune responses in the lung [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for KM11060

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.